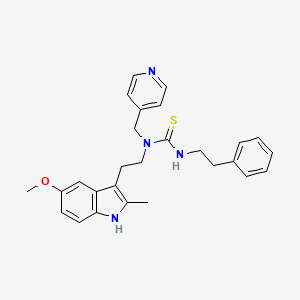![molecular formula C15H18FN5O B3006529 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351828-31-3](/img/structure/B3006529.png)
1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of specific catalysts or conditions to achieve the desired product. In the case of compounds related to 1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine, the synthesis methods vary but share common techniques in medicinal chemistry.
For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound with potential for imaging dopamine D4 receptors, involves electrophilic fluorination using a trimethylstannyl precursor. This precursor is obtained through a four-step synthetic approach, including palladium catalysis, which is a common technique for creating carbon-metal bonds in complex organic molecules .
Similarly, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole is described as a simple and efficient process, although specific details are not provided in the abstract. Spectral analysis is used to characterize the compounds, which is a standard method for confirming the structure of synthesized molecules .
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. X-ray crystallography is a powerful tool for determining the crystal structure of a molecule, as demonstrated in the study of a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. This technique provides detailed information about the arrangement of atoms within a molecule and can reveal intermolecular interactions such as hydrogen bonding or π-π stacking .
Chemical Reactions Analysis
The reactivity of a molecule is influenced by its structure and the presence of functional groups. In the case of triazine derivatives, their synthesis through one-pot, multi-component reactions under controlled microwave irradiation showcases the use of modern techniques to facilitate chemical reactions. These reactions often involve the combination of several reactants to form a product in a single reaction vessel, which can be advantageous in terms of efficiency and yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of a molecule are determined by its molecular structure and can be predicted using computational methods such as density functional theory (DFT). For example, the study of the 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one molecule involved DFT calculations to predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational analysis. These properties are important for understanding the behavior of the molecule in different environments and can influence its suitability for various applications .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Biologically active derivatives of 1,2,4 triazoles have been synthesized and structurally characterized, showing various intermolecular interactions in the crystalline solid, which include C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions. The role of these interactions in molecular packing was analyzed computationally (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Antimicrobial Activities
- Novel 1,2,4-Triazole derivatives exhibit antimicrobial activities. Specific compounds synthesized from ester ethoxycarbonylhydrazones with primary amines demonstrated good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Impact on Pharmacokinetics
- The study of novel anaplastic lymphoma kinase inhibitors showed that structural analogs can impact pharmacokinetic properties like clearance and half-life. Chemistry efforts to minimize hydrolysis resulted in the discovery of several analogs that were stable in mouse plasma (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Antimicrobial Studies of Clubbed Heterocyclic Compounds
- Synthesized compounds with triazole and thiazolidine showed antimicrobial behavior, indicating potential applications in treating microbial infections (Rameshbabu, Gulati, & Patel, 2019).
Synthesis of Novel Fluoroquinolones
- A series of fluoroquinolones synthesized with 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine showed significant antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis (Huang, Zhang, Chen, Jia, & Li, 2010).
Synthesis of Antifungal Agents
- A novel series of 1,2,4-oxadiazoles with 1,2,3-triazole and piperidine ring showed significant antifungal activities, suggesting their potential as antifungal agents (Sangshetti & Shinde, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-aminopiperidin-1-yl)-[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-10-8-12(2-3-13(10)16)21-9-14(18-19-21)15(22)20-6-4-11(17)5-7-20/h2-3,8-9,11H,4-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVJXERTHUAWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[methyl(phenyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3006446.png)
![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)


![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)

![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)
![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)


![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)
![2-((3,4-dichlorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006467.png)
![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)
![3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B3006469.png)